6-Bromo-2-naphthyl-alpha-D-glucopyranoside

描述

Overview of Glycosidases: Catalytic Mechanisms and Biological Roles in Research Contexts

Glycosidases, also known as glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, which link carbohydrate molecules to other carbohydrates or non-carbohydrate moieties. scilit.com These enzymes are fundamental to a vast array of biological processes across all domains of life. scilit.com Their roles include the degradation of biomass like cellulose (B213188) and starch, cellular functions such as glycoprotein (B1211001) processing, and even involvement in bacterial defense mechanisms and viral pathogenesis. scilit.comnih.gov

Glycosidases are classified based on the stereochemical outcome of the hydrolysis reaction they catalyze. The two primary mechanisms are:

Inverting Glycosidases: These enzymes utilize a single-displacement mechanism involving two catalytic carboxyl groups positioned approximately 10.5 Å apart. One group acts as a general acid, protonating the glycosidic oxygen, while the other acts as a general base, activating a water molecule for nucleophilic attack. This process inverts the stereochemistry at the anomeric carbon.

Retaining Glycosidases: These enzymes employ a double-displacement mechanism. The two catalytic carboxyl groups are closer, about 5.5 Å apart. In the first step, one group serves as a nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate, while the other acts as a general acid. In the second step, the roles are reversed, with the first group acting as a general base to activate a water molecule that hydrolyzes the intermediate, resulting in a net retention of stereochemistry.

The profound importance of glycosidases in normal and pathological physiology makes them significant targets in biochemical research and drug development. macewan.ca For instance, the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose in the small intestine, is a key therapeutic strategy for managing type 2 diabetes mellitus. google.commedchemexpress.comnih.gov Research in this area focuses on understanding their structure, function, and kinetics, which necessitates sophisticated tools for their detection and characterization. nih.gov

The Significance of Chromogenic and Fluorogenic Substrates in Enzyme Activity Profiling

To study enzymes like glycosidases, researchers rely on synthetic molecules known as substrates. Among the most powerful tools are chromogenic and fluorogenic substrates, which are designed to produce a measurable signal upon enzymatic action. nih.govabcam.com

A chromogenic substrate is a colorless, soluble molecule composed of a substrate-specific moiety (in this case, a sugar) linked to a chromophore—a chemical group that becomes colored upon cleavage. moleculardepot.comnih.gov When the target enzyme hydrolyzes the bond connecting the sugar to the chromophore, the chromophore is released. moleculardepot.comnih.gov This newly freed molecule is colored and often insoluble, producing a visible precipitate at the site of enzyme activity or a color change in the solution that can be measured spectrophotometrically. moleculardepot.com This principle is widely used in techniques like ELISA, Western blotting, immunohistochemistry, and microbial detection. moleculardepot.comnih.gov

Fluorogenic substrates operate on a similar principle but release a fluorophore instead of a chromophore. The resulting product emits light upon excitation at a specific wavelength, allowing for highly sensitive detection. Both substrate types provide a direct and quantifiable measure of enzyme activity, making them indispensable for enzyme kinetics, inhibitor screening, and cellular localization studies. nih.gov

Positioning of 6-Bromo-2-naphthyl-alpha-D-glucopyranoside within Glycosidase Research Tools

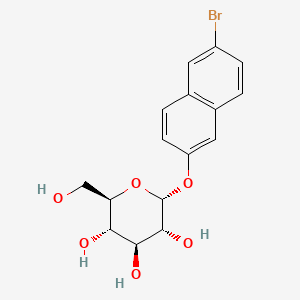

This compound is a synthetic chromogenic substrate specifically designed for the detection and assay of α-glucosidase activity. Its structure consists of an alpha-D-glucose molecule linked via a glycosidic bond to the hydroxyl group of 6-bromo-2-naphthol (B32079). The specificity of the substrate is conferred by the glucose unit and the alpha-anomeric configuration, which directs it toward enzymes capable of cleaving terminal α-1,4-linked glucose residues. scilit.com

The mechanism of detection using this substrate follows the classic chromogenic pathway. In the presence of α-glucosidase, the enzyme recognizes and cleaves the α-glycosidic bond. This hydrolysis releases the colorless sugar and the chromogenic reporter molecule, 6-bromo-2-naphthol. orgsyn.orgsigmaaldrich.com While 6-bromo-2-naphthol itself is not intensely colored, it can be readily visualized in a secondary reaction. Typically, a diazonium salt, such as Fast Blue B, is included in the assay mixture. The released 6-bromo-2-naphthol couples with the diazonium salt to form a highly colored and often insoluble azo dye, providing a clear, quantifiable signal indicating the presence and activity of the enzyme. macewan.ca

This substrate is a valuable tool for histochemical staining, allowing researchers to visualize the location of α-glucosidase activity directly in tissue sections. It is an analogue of the more frequently cited 6-Bromo-2-naphthyl-β-D-glucopyranoside , which is used for the detection of β-glucosidase. macewan.camoleculardepot.com The only structural difference between these two compounds is the stereochemistry of the glycosidic bond, highlighting the exquisite specificity of glycosidase enzymes and the importance of designing anomerically pure substrates for accurate research.

Table 1: Physicochemical Properties of this compound

Table 2: Chemical Compounds Mentioned

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRXQZJJCPRATR-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265697 | |

| Record name | 6-Bromo-2-naphthalenyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25696-57-5 | |

| Record name | 6-Bromo-2-naphthalenyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25696-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthalenyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 6 Bromo 2 Naphthyl Alpha D Glucopyranoside

Chemical Synthesis Pathways for the 6-Bromo-2-naphthol (B32079) Aglycone Precursor

The synthesis of 6-bromo-2-naphthyl-alpha-D-glucopyranoside begins with the preparation of its aglycone component, 6-bromo-2-naphthol. Several synthetic routes to this precursor have been established, primarily involving the bromination of 2-naphthol (B1666908) followed by a reduction step.

One common and well-documented method involves the direct bromination of 2-naphthol using bromine in glacial acetic acid. This initial reaction typically yields 1,6-dibromo-2-naphthol. The subsequent and crucial step is the selective reduction of the bromine atom at the 1-position to afford the desired 6-bromo-2-naphthol. This reduction can be effectively achieved using reagents such as tin (II) chloride in hydrochloric acid and ethanol, or metallic tin in a mixture of acetic acid and water. sigmaaldrich.comnih.gov The reaction with tin and aqueous acetic acid involves heating the mixture to boiling, followed by the gradual addition of mossy tin. sigmaaldrich.com After the reaction is complete, the 6-bromo-2-naphthol can be isolated by precipitation in cold water and further purified by recrystallization. sigmaaldrich.com

An alternative approach to the synthesis of 6-bromo-2-naphthol involves the use of ferric bromide and hydrogen peroxide. In this process, powdered 2-naphthol is mixed with ferric bromide, followed by the addition of a mixture of glacial acetic acid and water. Hydrogen peroxide is then added in a controlled manner to facilitate the bromination. This method has been reported to produce 6-bromo-2-naphthol with high yield and purity after recrystallization.

A summary of common synthetic methods for 6-bromo-2-naphthol is presented in the table below.

| Starting Material | Reagents | Key Steps | Reference(s) |

| 2-Naphthol | 1. Bromine, Acetic Acid2. Tin, Acetic Acid, Water | Bromination followed by reduction. | sigmaaldrich.com |

| 1,6-Dibromo-2-naphthol | Tin, Hydrochloric Acid, Ethanol | Reduction of the 1-bromo group. | nih.gov |

| 2-Naphthol | Ferric Bromide, Hydrogen Peroxide, Acetic Acid, Water | Direct bromination and purification. |

Research on Purification and Analytical Characterization Techniques for Synthetic Products

The purification and characterization of the synthesized this compound are essential to ensure its purity and confirm its chemical structure.

Purification: Following the glycosylation reaction, the crude product is typically a mixture containing the desired alpha-anomer, the beta-anomer, unreacted starting materials, and byproducts. Chromatographic techniques are the primary methods for separating these components. Column chromatography using silica (B1680970) gel is a standard procedure for the purification of glycosides. The choice of the eluent system is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, is often employed.

Analytical Characterization: Once purified, the structure and purity of this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of glycosides. The anomeric proton (H-1) of the alpha-anomer typically appears as a doublet at a characteristic chemical shift with a relatively small coupling constant (³JH1,H2) compared to the beta-anomer. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to assign all the proton and carbon signals of the glucose and naphthyl moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the hydroxyl (-OH) groups of the glucose unit and the aromatic C-H and C=C bonds of the naphthyl ring.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and to assess the purity of the final product.

The table below summarizes the key analytical techniques and their applications in the characterization of this compound.

| Analytical Technique | Information Obtained |

| ¹H NMR | Chemical shift and coupling constants of protons, confirmation of anomeric configuration. |

| ¹³C NMR | Chemical shifts of all carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Presence of functional groups. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment. |

Exploration of Targeted Chemical Modifications for Enhanced Research Applications

While this compound is primarily used as a chromogenic substrate, its structure offers several handles for targeted chemical modifications to develop novel research tools. Such modifications could enhance its properties for specific applications, such as in the development of enzyme inhibitors or fluorescent probes. targetmol.com

Modification of the Naphthyl Ring: The bromine atom on the naphthyl ring is a versatile functional group that can be utilized for further derivatization through various cross-coupling reactions. For example, palladium-catalyzed reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be employed to introduce a wide range of substituents at the 6-position. This could lead to the synthesis of a library of analogs with altered electronic properties, steric bulk, or the introduction of fluorescent tags or reactive handles for bioconjugation. For instance, coupling with a fluorescent boronic acid could yield a fluorescent alpha-glucosidase substrate.

Modification of the Glucose Moiety: The hydroxyl groups of the glucose unit provide multiple sites for chemical modification. Selective protection and deprotection strategies would be necessary to modify specific hydroxyl groups. For example, the primary hydroxyl group at the C-6 position is often more reactive and can be selectively functionalized. Modifications could include the introduction of other sugar units to create oligosaccharide substrates, or the attachment of reporter groups.

Development of Enzyme Inhibitors: The structural information of this compound could serve as a scaffold for the design of alpha-glucosidase inhibitors. The development of potent and selective α-glucosidase inhibitors is a significant area of research, particularly for the management of type 2 diabetes. nih.govresearchgate.netnih.gov By modifying the aglycone or the glycone part of the molecule, it may be possible to design compounds that bind more tightly to the active site of the enzyme without being hydrolyzed, thus acting as competitive inhibitors. For example, replacing the glycosidic oxygen with a sulfur atom to create a thioglycoside analog could increase its stability towards enzymatic cleavage while potentially retaining binding affinity.

The exploration of these chemical modifications could significantly expand the utility of this compound beyond its current role as a simple chromogenic substrate, opening up new avenues for its application in chemical biology and medicinal chemistry.

Enzymatic Hydrolysis and Mechanistic Investigations of 6 Bromo 2 Naphthyl Alpha D Glucopyranoside

Alpha-Glucosidase-Mediated Cleavage Mechanisms of the Glycosidic Bond

The cleavage of the α-glycosidic bond in 6-Bromo-2-naphthyl-alpha-D-glucopyranoside by α-glucosidases typically proceeds through a double displacement mechanism involving a general acid-base catalysis. This process is characteristic of many retaining glycoside hydrolases, including those in family 31. nih.gov In the first step, a carboxylic acid residue (aspartate or glutamate) in the enzyme's active site protonates the glycosidic oxygen, acting as the general acid. This facilitates the departure of the aglycone, 6-bromo-2-naphthol (B32079). Concurrently, a second carboxylate residue, acting as a nucleophile, attacks the anomeric carbon. This results in the formation of a covalent glycosyl-enzyme intermediate, with the stereochemistry at the anomeric carbon being inverted.

In the second step, a water molecule enters the active site and is activated by the first carboxylic acid residue, which now functions as a general base. This activated water molecule then hydrolyzes the glycosyl-enzyme intermediate, leading to the release of α-D-glucose and regeneration of the enzyme's active site. This second displacement inverts the anomeric carbon's stereochemistry again, resulting in a net retention of the original α-configuration in the released glucose.

Elucidation of Reaction Products: Focus on 6-Bromo-2-naphthol Release

The enzymatic hydrolysis of this compound yields two primary products: α-D-glucose and 6-bromo-2-naphthol. The release of 6-bromo-2-naphthol is of particular importance in experimental settings as it forms the basis of a convenient and sensitive chromogenic assay for α-glucosidase activity.

Upon its release, the 6-bromo-2-naphthol can be coupled with a diazonium salt, such as Fast Blue B salt. This coupling reaction produces a distinctly colored azo dye, which can be quantified spectrophotometrically. macewan.ca The intensity of the color produced is directly proportional to the amount of 6-bromo-2-naphthol released, and thus to the activity of the α-glucosidase. This assay is widely used for the screening of α-glucosidase inhibitors and for characterizing enzyme activity.

Detailed Kinetic Studies of Enzymatic Hydrolysis (e.g., K_m, V_max Determination)

Kinetic studies of the hydrolysis of this compound by various α-glucosidases provide valuable information about the enzyme's affinity for the substrate (K_m) and its maximum reaction rate (V_max). While specific kinetic data for this substrate is not as abundant as for more common substrates like p-nitrophenyl-α-D-glucopyranoside, the principles of Michaelis-Menten kinetics are applicable. The determination of these parameters allows for the comparison of catalytic efficiencies of different enzymes or the effect of inhibitors on enzyme activity.

Interactive Data Table: Kinetic Parameters of Glucosidase Activity with Various Substrates

| Enzyme Source | Substrate | K_m (mM) | V_max (μmol/min/mg) |

| Trichoderma reesei | p-nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 |

| Trichoderma reesei | Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 |

| Trichoderma reesei | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 |

This data is for β-glucosidase and is provided for illustrative purposes of kinetic parameter determination. nih.gov

Investigating Active Site Interactions and Catalytic Residues in Glucosidases Utilizing the Compound

The use of this compound as a substrate has facilitated the investigation of active site interactions and the identification of key catalytic residues in α-glucosidases. The bulky and hydrophobic 6-bromo-2-naphthyl aglycone moiety interacts with specific hydrophobic pockets within the enzyme's active site. These interactions are crucial for proper substrate binding and orientation, which in turn influences the catalytic efficiency.

Studies on glucosidase II, a member of the family 31 glycosidases, have pointed to a conserved D(564)MNE(567) motif where the aspartate and glutamate (B1630785) residues likely serve as the catalytic acid-base pair. nih.gov Site-directed mutagenesis studies, where these residues are altered, can be coupled with activity assays using substrates like this compound to confirm their functional roles. The binding of the substrate positions the glycosidic bond in close proximity to these catalytic residues, allowing for efficient hydrolysis.

Computational Modeling and Molecular Docking Approaches to Enzyme-Substrate Complexes

Computational modeling and molecular docking have become indispensable tools for visualizing and understanding the interactions between α-glucosidases and their substrates, including this compound. These methods allow for the prediction of the binding mode of the substrate within the enzyme's active site and the identification of key amino acid residues involved in the interaction.

Molecular docking simulations can reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex. For instance, docking studies with α-glucosidase have shown that inhibitors often interact with acidic or basic amino acid residues through hydrogen bonds. semanticscholar.org While specific docking studies for this compound were not found in the search results, the general principles apply. Such studies would model how the glucopyranosyl part of the substrate interacts with the conserved catalytic residues and how the 6-bromo-2-naphthyl group fits into the aglycone binding site. This information is invaluable for the rational design of more potent and specific α-glucosidase inhibitors.

Substrate Specificity Profiling and Enzyme Characterization Studies

Comparative Analysis of 6-Bromo-2-naphthyl-alpha-D-glucopyranoside with Other Glycosidic Substrates

In the study of alpha-glucosidases, a variety of substrates are employed to elucidate the enzyme's specificity and catalytic efficiency. These substrates can be broadly categorized into natural substrates and artificial chromogenic or fluorogenic substrates. This compound belongs to the latter category, alongside the more commonly used p-nitrophenyl-alpha-D-glucopyranoside (pNPG).

While direct kinetic comparisons featuring this compound are not extensively documented in readily available literature, a comparative analysis can be constructed based on the general properties and applications of these substrate types. Natural substrates like maltose and sucrose are essential for understanding the physiological function of the enzyme. In contrast, artificial substrates such as this compound and pNPG are designed for ease of detection in experimental assays. The choice of substrate profoundly influences the interpretation of enzyme activity, as different alpha-glucosidases exhibit varying affinities and hydrolysis rates for these compounds. For instance, alpha-glucosidases are often classified based on their relative activity towards aryl-glucosides versus natural disaccharides like maltose nih.gov.

Table 1: Comparative Features of Glycosidic Substrates for Alpha-Glucosidase Assays

| Feature | This compound | p-Nitrophenyl-alpha-D-glucopyranoside (pNPG) | Maltose (Natural Substrate) |

|---|---|---|---|

| Substrate Type | Artificial, Chromogenic | Artificial, Chromogenic | Natural |

| Detection Method | Formation of colored precipitate with a diazonium salt | Spectrophotometric measurement of released p-nitrophenol | Measurement of released glucose via coupled enzyme assays |

| Primary Use | Histochemical localization (zymography), qualitative assays | Quantitative spectrophotometric assays (kinetics) | Physiological relevance, specificity studies |

| Sensitivity | High (precipitate formation) | High (strong absorbance of product) | Dependent on the coupled assay's sensitivity |

| Comments | Product is insoluble, ideal for localizing activity on gels/tissues. | Product is soluble, ideal for continuous monitoring in solution. | Reflects the enzyme's natural biological activity. |

Characterization of Alpha-Glucosidase Isozymes and Variants using the Compound

This compound is a valuable tool for the characterization and differentiation of alpha-glucosidase isozymes—distinct forms of the enzyme that may be expressed in different tissues or at different developmental stages. A key technique in this area is zymography, which involves the electrophoretic separation of proteins in a gel matrix followed by in-situ detection of enzymatic activity.

The process utilizes the chromogenic properties of this compound. After protein separation by native polyacrylamide gel electrophoresis (PAGE), the gel is incubated with the substrate. The enzyme hydrolyzes the substrate, and the released 6-bromo-2-naphthol (B32079) reacts with a diazonium salt present in the incubation buffer to form a colored band at the location of the active enzyme. This allows for the visualization of different isozymes, which migrate to different positions in the gel based on their unique physical properties.

A notable example of this application was the identification of glucosidase isozyme variants in maize seedlings. Using a staining mixture containing 6-bromo-2-naphthyl-β-D-glucoside and Fast Garnet GBC salt, researchers were able to visualize distinct bands in starch gels corresponding to different allelic variants of the enzyme, demonstrating the compound's efficacy in genetic and enzymatic studies.

Optimization of Environmental Parameters (e.g., pH, Temperature) for Enzymatic Assays in Research

The catalytic activity of alpha-glucosidase is profoundly influenced by environmental factors, primarily pH and temperature. Optimizing these parameters is critical for the accuracy and reproducibility of enzymatic assays that use this compound. The optimal conditions are not universal but are specific to the source of the enzyme.

pH: Alpha-glucosidases from different organisms function best within specific pH ranges. Fungal alpha-glucosidases, such as those from Aspergillus niger, typically exhibit optimal activity in acidic conditions, around pH 4.3 to 4.5 nih.gov. In contrast, enzymes from bacterial sources like Bacillus stearothermophilus often have a neutral pH optimum, between 6.0 and 7.0. For assays involving human enzymes, such as the neutral alpha-glucosidase relevant to epididymal function, the optimal pH is approximately 6.8.

Temperature: Temperature affects the rate of the enzymatic reaction. For many microbial alpha-glucosidases, the optimal temperature can be quite high. For example, the enzyme from A. niger shows maximum activity at temperatures as high as 80°C, although its stability may be greater at lower temperatures nih.gov. The enzyme from B. stearothermophilus is stable up to 60°C. Assays for mammalian enzymes are typically conducted at a physiological temperature of 37°C. It is crucial to maintain a constant, optimized temperature throughout the assay to ensure consistent results.

Table 2: Typical Optimal pH and Temperature for Alpha-Glucosidases from Various Sources

| Enzyme Source | Typical Optimal pH | Typical Optimal Temperature (°C) |

|---|---|---|

| Aspergillus niger | 4.3 - 4.5 | 60 - 80 |

| Bacillus stearothermophilus | 6.0 - 7.0 | ~60 |

| Saccharomyces cerevisiae (Yeast) | 6.8 - 7.0 | 37 |

| Human (neutral isozyme) | 6.8 | 37 |

Assessment of Enzyme Source and Purity Impact on Reaction Efficiency

The efficiency of enzymatic reactions utilizing this compound is significantly dependent on both the biological source of the alpha-glucosidase and the purity of the enzyme preparation.

Impact of Enzyme Source: Alpha-glucosidases sourced from different organisms (e.g., bacteria, fungi, plants, animals) possess distinct biochemical and kinetic properties. These differences arise from variations in their amino acid sequences and protein structures. For example, fungal alpha-glucosidases may have a broader substrate specificity, readily hydrolyzing both synthetic substrates and natural polysaccharides, whereas some mammalian isozymes are more restricted, acting only on small disaccharides. Therefore, the rate of hydrolysis of this compound can vary dramatically depending on whether the enzyme is from a microbial or mammalian source.

Impact of Enzyme Purity: The purity of the enzyme preparation is another critical factor. Assays performed with crude cell extracts or partially purified samples may yield results that are not solely attributable to the alpha-glucosidase of interest. Crude extracts can contain other enzymes that might act on the substrate or inhibitors that reduce the apparent enzyme activity. This can lead to inaccurate estimations of kinetic parameters. Conversely, using a highly purified enzyme ensures that the observed activity is specific to that enzyme, allowing for a precise determination of its kinetic properties (K_m and V_max) and a more accurate characterization of its interaction with this compound nih.gov. Therefore, for detailed kinetic studies and inhibitor screening, purified enzyme preparations are essential for obtaining reliable and reproducible data.

Applications in Advanced Biochemical Assay Development and Methodologies

Spectrophotometric and Colorimetric Assay Development for Alpha-Glucosidase Activity Detection

The chromogenic nature of the 6-bromo-2-naphthyl moiety released upon enzymatic hydrolysis makes 6-bromo-2-naphthyl-alpha-D-glucopyranoside an effective substrate for spectrophotometric and colorimetric assays. The core principle of these assays is the enzymatic cleavage of the glycosidic bond by α-glucosidase, which liberates 6-bromo-2-naphthol (B32079). This product, in turn, reacts with a diazonium salt, such as Fast Blue B, to form a deeply colored azo dye. macewan.canih.gov

The reaction sequence is as follows:

Enzymatic Hydrolysis: α-Glucosidase catalyzes the hydrolysis of this compound, yielding glucose and 6-bromo-2-naphthol.

Chromogenic Coupling: The released 6-bromo-2-naphthol immediately couples with a diazonium salt present in the reaction mixture.

Detection: The resulting azo dye has a distinct color and can be quantified by measuring its absorbance at a specific wavelength using a spectrophotometer. The intensity of the color produced is directly proportional to the amount of 6-bromo-2-naphthol released, and thus to the α-glucosidase activity.

This method provides a sensitive and continuous way to monitor enzyme activity. While similar assays often employ substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow p-nitrophenolate ion, the naphthyl-based system offers an alternative chromophore with different spectral properties. abcam.comsigmaaldrich.com The choice of substrate can be crucial for avoiding spectral interference from other components in a complex biological sample.

Table 1: Comparison of Chromogenic Substrates for α-Glucosidase

| Feature | This compound | p-Nitrophenyl-alpha-D-glucopyranoside (pNPG) |

|---|---|---|

| Enzymatic Product | 6-Bromo-2-naphthol | p-Nitrophenol |

| Detection Principle | Forms a colored azo dye with a coupling agent (e.g., Fast Blue B) | Releases a yellow chromophore (p-nitrophenolate) at alkaline pH |

| Measurement | Spectrophotometric (Visible range) | Spectrophotometric (Typically ~405 nm) nih.gov |

| Key Advantage | Produces an insoluble colored product suitable for localization studies; alternative spectral window. | Simple, direct detection of the product without a secondary coupling reaction. |

Histochemical Localization of Alpha-Glucosidase Activity in Cellular and Tissue Research Models

A significant application of this compound is in the histochemical localization of α-glucosidase activity within cells and tissues. This technique allows researchers to visualize the specific sites of enzyme activity, providing critical insights into the enzyme's physiological roles. The principle is analogous to the colorimetric assay but is performed in situ on fixed tissue sections or cultured cells. nih.gov

The procedure involves incubating the biological specimen with the substrate and a coupling agent. At the locations where α-glucosidase is active, the enzymatic cleavage of this compound releases 6-bromo-2-naphthol. This product then reacts with a diazonium salt to form an insoluble, brightly colored precipitate. nih.gov This precipitate is deposited directly at the site of the enzyme, effectively "staining" the areas of α-glucosidase activity. This method is similar to the use of other indolyl-based substrates, like 5-bromo-4-chloro-3-indolyl-α-d-glucopyranoside, which form an insoluble indigo (B80030) dye upon hydrolysis. nih.govnih.gov

This technique has been instrumental in mapping the distribution of α-glucosidase in various organs and tissues, such as the brush border of enterocytes in the small intestine and in the proximal renal tubules. nih.gov The insolubility of the final colored product is crucial for achieving high-resolution localization without significant diffusion from the enzymatic site.

Integration with Thin-Layer Chromatography (TLC) Bioautography for Enzyme Inhibitor Screening

This compound is a key reagent in TLC bioautography, a powerful technique for rapidly screening complex mixtures, such as plant extracts, for enzyme inhibitors. nih.govnih.gov This method combines the separation power of TLC with a direct, in-situ enzymatic assay.

The process involves the following steps:

Separation: The test mixture (e.g., a plant extract) is spotted onto a TLC plate and developed in a suitable solvent system to separate its chemical constituents.

Enzyme Incubation: After the plate is dried, it is sprayed with an α-glucosidase enzyme solution and incubated.

Detection: The plate is then sprayed with a solution containing this compound and a coupling salt like Fast Blue B. macewan.canih.gov

Visualization: In areas of the plate where no inhibitors are present, the enzyme freely hydrolyzes the substrate, leading to the formation of a uniform colored background (e.g., purple). nih.gov However, at the locations (spots) corresponding to inhibitory compounds, the enzyme's activity is blocked. Consequently, no colored product is formed, and these zones appear as clear or white spots against the colored background. macewan.ca

This method is highly efficient for bioassay-guided fractionation, allowing researchers to quickly identify active compounds in a complex matrix and guide their subsequent isolation and purification. nih.gov

Utilization in Native Polyacrylamide Gel Electrophoresis (PAGE) for Enzyme Activity Staining

Native PAGE separates proteins, including enzymes, based on their size and charge while preserving their folded, active conformation. Following electrophoresis, specific enzymes can be identified directly within the gel through activity staining. This compound is well-suited for this application. sigmaaldrich.com

After separating a protein mixture containing α-glucosidase via native PAGE, the gel is incubated in a buffer solution containing this compound and a diazonium salt. The substrate and dye diffuse into the gel matrix. At the position within the gel where the active α-glucosidase has migrated, it will cleave the substrate. The released 6-bromo-2-naphthol then reacts with the coupling salt to form an insoluble colored band, precisely marking the location of the active enzyme. This "zymogram" technique is invaluable for identifying different isoenzymes or assessing the activity of purified enzymes under non-denaturing conditions.

High-Throughput Screening (HTS) Methodologies for Enzyme Modulators Leveraging the Compound

The search for new therapeutic agents often involves screening vast libraries of chemical compounds for their ability to modulate the activity of a target enzyme. plos.org The colorimetric assay using this compound can be adapted for a high-throughput screening (HTS) format, typically in 96-well or 384-well microplates. nih.gov

In this setup, each well of the microplate contains the α-glucosidase enzyme, buffer, and the substrate. A different compound from the library is added to each well. The reaction is initiated, and after a set incubation period, the absorbance in each well is measured using a microplate reader.

Inhibitors: Wells containing compounds that inhibit α-glucosidase will show a significantly lower absorbance (less color) compared to the control wells (no inhibitor). nih.gov

Potentiators/Activators: Conversely, compounds that enhance enzyme activity would result in a higher absorbance.

This method allows for the rapid and simultaneous testing of thousands of compounds, making it a cornerstone of modern drug discovery. nih.govmdpi.com The robust and reproducible nature of the colorimetric reaction facilitated by this substrate is essential for the reliability of HTS campaigns. abcam.com

Table 2: HTS Assay Parameters using this compound

| Parameter | Description |

|---|---|

| Platform | 96-well or 384-well microplates |

| Reagents | α-Glucosidase, this compound, Fast Blue B salt, Buffer |

| Procedure | Dispense reagents and test compounds into wells, incubate, measure absorbance. |

| Detection | Colorimetric microplate reader |

| Readout | Decrease in absorbance indicates inhibition; increase indicates potentiation. |

Investigation of Enzyme Potentiation and Inhibition Mechanisms

Once potential inhibitors or potentiators are identified, it is crucial to understand their mechanism of action. This compound serves as the substrate in kinetic studies designed to elucidate these mechanisms. nih.govnih.gov By measuring the rate of the enzymatic reaction (i.e., the rate of color formation) at various concentrations of both the substrate and the inhibitor, researchers can determine the type of inhibition. mdpi.com

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis-Menten constant (Km) but does not affect the maximum velocity (Vmax). nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This decreases Vmax but does not change Km. nih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. scielo.br

These relationships are typically visualized using Lineweaver-Burk plots, where the reciprocal of the reaction velocity is plotted against the reciprocal of the substrate concentration. mdpi.com Such mechanistic studies are fundamental for the rational design and optimization of new drugs targeting α-glucosidase. mdpi.comnih.gov

Structural Activity Relationship Sar Investigations and Analogue Research

Impact of the 6-Bromo Substitution on Naphthyl Moiety in Enzymatic Recognition

The introduction of a bromine atom at the 6-position of the naphthyl ring is a critical modification that enhances the utility of the molecule as an enzyme substrate. Bromine is an electron-withdrawing group, which influences the electronic properties of the aromatic naphthyl system. This substitution makes the corresponding 6-bromo-2-naphthol (B32079), the product released after enzymatic cleavage, a more stable leaving group. The enhanced stability of the aglycone facilitates the hydrolysis of the glycosidic bond by an α-glucosidase.

This modification is particularly important for its function as a chromogenic substrate. Upon enzymatic hydrolysis, the released 6-bromo-2-naphthol can be coupled with a diazonium salt, such as Fast Garnet GBC, to produce a distinctly colored azo dye. researchgate.net The rate of formation of this colored product is directly proportional to the rate of enzymatic cleavage, allowing for quantification of enzyme activity. The presence of the bromo- group thus contributes to the sensitivity and reliability of biochemical assays, including those used in histochemistry and for diagnosing conditions related to lysosomal storage disorders like Pompe disease. researchgate.netresearchgate.net

The Role of Alpha Anomeric Configuration in Glycosidase Specificity and Selectivity

Glycosidases exhibit a high degree of specificity for the stereochemistry of the glycosidic bond. The anomeric configuration—whether the substituent at the anomeric carbon (C1 of the glucose) is in the alpha (axial) or beta (equatorial) position—is a primary determinant of enzyme recognition. 6-Bromo-2-naphthyl-alpha-D-glucopyranoside, with its α-anomeric linkage, is designed specifically for the detection of α-glucosidases. researchgate.net

This specificity is clearly demonstrated when comparing its use with related compounds. For instance, in thin-layer chromatography (TLC) based enzyme assays, 2-naphthyl-alpha-D-glucopyranoside is used as a substrate to detect α-D-glucosidase activity. researchgate.net Conversely, substrates like 6-bromo-2-naphthyl-beta-D-glucopyranoside are employed to detect β-D-glucosidase activity. researchgate.net An α-glucosidase will not efficiently cleave the β-anomer, and a β-glucosidase will not act on the α-anomer. This strict selectivity is fundamental to the classification and study of these enzymes and ensures that assays using this substrate are specific to enzymes that recognize the α-glycosidic bond.

Rational Design and Synthesis of this compound Analogues for Mechanistic Studies

The rational design of glycosidase substrates and inhibitors is a cornerstone of chemical biology, aimed at creating molecular tools to probe enzyme function. acs.orgnih.gov The design of this compound follows these principles, incorporating a specific recognition motif (the α-D-glucopyranoside) and a reporter group (the 6-bromo-2-naphthyl moiety).

Further modifications to this scaffold allow for the creation of new probes to study different enzymes or explore their mechanisms. A notable example is the synthesis of 6-Bromo-2-naphthyl-alpha-D-mannopyranoside. researchgate.net This analogue, which differs only in the stereochemistry at the C2 position of the sugar, can be synthesized from this compound through a chemoenzymatic process. researchgate.net This involves an initial cleavage by α-glucosidase followed by enzymatic modification to convert the glucose to a mannose before re-forming the glycoside. researchgate.net The resulting mannoside analogue serves as a substrate for studying different enzymes, such as α-mannosidases, demonstrating how the rational design and synthesis of analogues based on a common scaffold can broaden the scope of enzymatic investigation. researchgate.net

Correlation between Compound Structure and Enzyme Kinetic Parameters

The interaction between a substrate or inhibitor and an enzyme can be quantified using kinetic parameters. While detailed Km (Michaelis constant) and Vmax (maximum velocity) values for the enzymatic hydrolysis of this compound are not extensively documented in readily available literature, the structural features of the compound are designed to ensure efficient enzymatic processing.

To illustrate the correlation between a naphthyl-containing compound's structure and enzyme kinetics, one can examine data from inhibition studies. For example, a study on novel hybrid benzimidazole (B57391) urea (B33335) derivatives identified a compound containing a naphthyl group (compound 3b ) and measured its inhibitory potential against α-amylase and α-glucosidase. The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency. The study found that the naphthyl-containing compound exhibited weak inhibition against both enzymes, with IC50 values in the micromolar range.

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 41.7 ± 0.06 |

| α-Glucosidase | 45.97 ± 0.19 |

Future Perspectives and Emerging Research Directions

Application in Enzyme Evolution and Directed Evolution Studies

The principles of directed evolution, a powerful method for engineering proteins with novel or enhanced functions, rely on high-throughput screening to identify improved variants from large mutant libraries. While there is a wealth of information on the directed evolution of other enzymes, the specific application of 6-Bromo-2-naphthyl-alpha-D-glucopyranoside in this area is an emerging field.

Theoretically, this chromogenic substrate is well-suited for screening libraries of engineered α-glucosidases. The process would involve creating mutant libraries of an α-glucosidase gene and expressing these variants in a host system, such as E. coli. The enzymatic activity of each variant can then be assayed using this compound. The release of the 6-bromo-2-naphthol (B32079) upon hydrolysis generates a colorimetric signal, allowing for rapid identification of enzyme variants with enhanced catalytic efficiency or stability. This approach facilitates the screening of thousands of mutants, which is a critical step in any directed evolution experiment.

Development of Multi-Enzyme Assays Incorporating this compound

Multi-enzyme cascade reactions, where the product of one enzyme serves as the substrate for the next, are gaining importance for the synthesis of complex molecules and for developing sophisticated diagnostic assays. These systems can mimic metabolic pathways in a controlled in vitro environment.

The integration of this compound into multi-enzyme assays represents a promising future direction. For instance, a cascade could be designed where the initial enzyme produces a product that is then acted upon by α-glucosidase. The activity of the entire pathway could be monitored by the color change resulting from the cleavage of this compound by the terminal α-glucosidase. A recent study on a multi-enzyme cascade for the analysis of α-glucosidase utilized a different substrate, 4-nitrophenyl-α-d-glucopyranoside, but the principle of using a chromogenic substrate to report on the final step of a cascade is well-established and directly applicable. moleculardepot.com This approach would be valuable for studying coupled enzymatic reactions and for developing novel biosensors.

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Enzyme Monitoring

Modern research increasingly relies on the ability to monitor enzymatic reactions in real-time to understand their kinetics and dynamics. While this compound is primarily used in endpoint assays, its properties could potentially be leveraged for continuous monitoring through advanced spectroscopic techniques.

The hydrolysis of the glycosidic bond leads to the formation of 6-bromo-2-naphthol, a molecule with distinct fluorescent properties. This intrinsic fluorescence could be exploited for real-time tracking of enzyme activity. medchemexpress.com Furthermore, there is potential for developing Fluorescence Resonance Energy Transfer (FRET) based assays. In such a system, the 6-Bromo-2-naphthyl moiety could act as a FRET partner with another fluorophore. The enzymatic cleavage of the substrate would separate the FRET pair, leading to a measurable change in the fluorescence signal, allowing for sensitive and continuous measurement of enzyme kinetics.

Exploration of its Utility in Glycobiology Research Beyond Enzyme Activity Detection

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides. While this compound is a tool for detecting enzyme activity, its future applications in glycobiology could be more expansive. Glycan-recognizing probes are essential tools in this field, and this compound could serve as a basis for developing more sophisticated probes.

For example, it could be used to study the specificity of α-glucosidases involved in the processing of complex glycans on glycoproteins. By observing the differential cleavage of this substrate by various α-glucosidases, researchers could gain insights into the substrate preferences of these enzymes, which play crucial roles in protein folding and quality control. Its use in cell culture could help in understanding the effects of glycosylation on cell signaling and metabolism. medchemexpress.com

Contribution to the Understanding of Carbohydrate Metabolism Pathways in Model Systems

Carbohydrate metabolism is a cornerstone of cellular bioenergetics, and α-glucosidases are key players in the breakdown of complex carbohydrates into usable monosaccharides. Dysregulation of these pathways is implicated in diseases such as diabetes. This compound can serve as a valuable tool for studying these pathways in model organisms like Drosophila melanogaster or in cell cultures.

By introducing the substrate into these systems, researchers can visualize and quantify α-glucosidase activity in different tissues or cellular compartments, providing insights into how carbohydrate metabolism is regulated. For instance, it could be used to screen for genetic or pharmacological modulators of α-glucosidase activity, which could have therapeutic implications. The compound's utility in exploring carbohydrate metabolism is a recognized potential application. medchemexpress.com

常见问题

Q. What is the primary application of 6-Bromo-2-naphthyl-α-D-glucopyranoside in enzymatic assays?

This compound is widely used as a chromogenic substrate for detecting α-glucosidase activity. Upon enzymatic hydrolysis, it releases 6-bromo-2-naphthol, which forms an insoluble colored precipitate when complexed with heavy metal salts (e.g., zinc). This allows spectrophotometric quantification of enzyme activity at specific wavelengths (e.g., 540 nm for zinc complexes) .

Q. How is 6-Bromo-2-naphthyl-α-D-glucopyranoside synthesized?

A common method involves glycosylation of 6-bromo-2-naphthol with peracetylated α-D-glucopyranose under acidic conditions (e.g., HCl or BF₃·Et₂O catalysis), followed by deprotection using alkaline hydrolysis. Purity is confirmed via HPLC and NMR spectroscopy .

Q. What analytical techniques are used to characterize this compound?

- NMR Spectroscopy : To confirm glycosidic linkage (α-configuration) and substituent positions (e.g., ¹H NMR: δ 5.2–5.4 ppm for anomeric proton) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation.

- Chromatography : Reverse-phase HPLC with UV detection (λ ~280 nm) for purity assessment .

Advanced Research Questions

Q. How can regioselective glycosylation improve the synthesis yield of 6-Bromo-2-naphthyl-α-D-glucopyranoside?

Regioselective methods, such as using trityl or acetyl protecting groups, can direct glycosylation to the desired hydroxyl group on the naphthol. For example, temporary protection of the 6-bromo group with a trityl moiety minimizes side reactions, achieving >85% yield in optimized conditions .

Q. What kinetic parameters should be considered when using this substrate for α-glucosidase inhibition studies?

Q. How can cross-reactivity with β-glycosidases be mitigated in histochemical assays?

Cross-reactivity arises due to structural similarities between α- and β-glycosides. Mitigation strategies include:

Q. What challenges arise in quantifying insoluble precipitates formed during enzymatic hydrolysis?

Background noise from incomplete precipitation or uneven dye distribution can skew results. Solutions include:

- Fixation : Pre-treating tissue sections with formaldehyde to stabilize the precipitate.

- Digital Imaging Analysis : Using software (e.g., ImageJ) to normalize staining intensity against controls .

Data Contradictions and Resolution

Q. Discrepancies in reported substrate specificity for α- vs. β-glycosidases: How to resolve them?

Some studies mistakenly attribute β-glycosidase activity to this compound due to similarities with β-anomers (e.g., 6-bromo-2-naphthyl-β-D-glucopyranoside). Resolution requires:

Q. Conflicting solubility data in organic solvents: What factors contribute?

Variations in reported solubility (e.g., in DMSO vs. methanol) stem from differences in crystallinity or residual salts. Pre-treatment with activated charcoal or recrystallization from ethanol/water mixtures enhances reproducibility .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.3 ppm (anomeric H, J = 3.5 Hz, α-linkage) | |

| ¹³C NMR | δ 100.2 ppm (anomeric C) | |

| ESI-MS | m/z 427.1 [M+Na]⁺ |

Q. Table 2: Optimization of Histochemical Staining

| Parameter | Optimal Condition | Impact on Signal |

|---|---|---|

| Zinc Salt Conc. | 0.1–0.3 M | Enhances precipitate formation |

| Incubation Time | 30–60 mins at 37°C | Minimizes non-specific hydrolysis |

| Fixative | 4% Paraformaldehyde | Prevents dye diffusion |

Future Research Directions

- Synthetic Modifications : Introducing isotopic labels (¹³C/¹⁵N) for tracer studies in enzyme mechanisms .

- High-Throughput Screening : Adapting the substrate for microplate assays using fluorogenic derivatives.

- Cross-Disciplinary Applications : Exploring roles in glycobiology (e.g., glycan remodeling) or drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。